
2-(o-Chlorophenyl)-3-methyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine is a heterocyclic organic compound that contains an oxazolidine ring substituted with a 2-chlorophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine typically involves the reaction of 2-chlorobenzaldehyde with an appropriate amine and a diol. One common method is the condensation of 2-chlorobenzaldehyde with 3-amino-1-propanol under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of 2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenyl)-3-methyl-1,3-oxazolidinone
- 2-(2-chlorophenyl)-3-methyl-1,3-thiazolidine
- 2-(2-chlorophenyl)-3-methyl-1,3-imidazolidine
Uniqueness
2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine is unique due to its specific substitution pattern and the presence of the oxazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
67625-08-5 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H12ClNO/c1-12-6-7-13-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 |
Clave InChI |
ABRMAEAKHOEJIN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC1C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



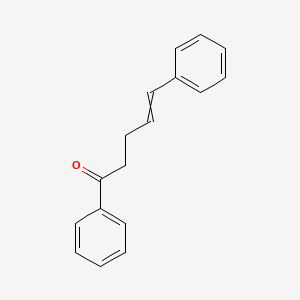
![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)

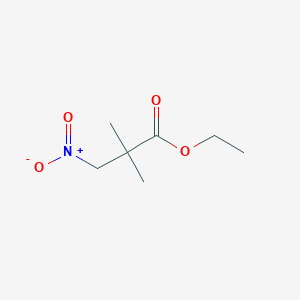
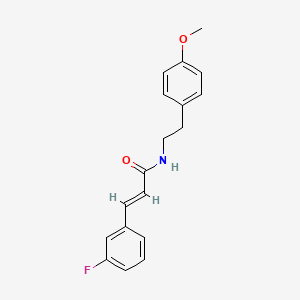
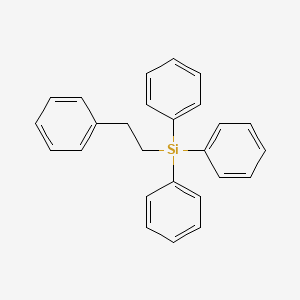


![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
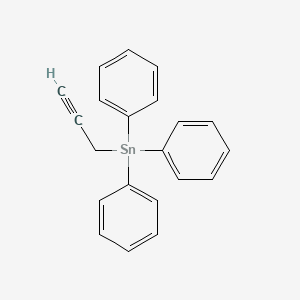
![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
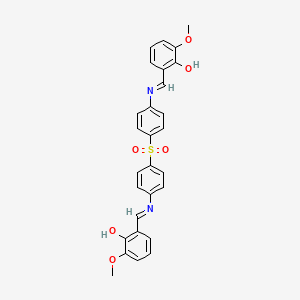
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)
